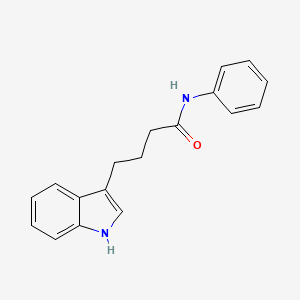![molecular formula C15H21N2O4- B14607578 2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate CAS No. 57699-63-5](/img/structure/B14607578.png)
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a dimethylbutoxy group, and a hydrazine carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of benzyl hydrazine with a suitable ester, such as 3,3-dimethylbutyl chloroformate, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
科学的研究の応用
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with unique properties.
作用機序
The mechanism of action of 2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the dimethylbutoxy group can influence the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]azetidine-1-carboxylic acid: This compound has a similar structure but includes an azetidine ring instead of a hydrazine moiety.
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine: A simpler analog without the carboxylate group.
Uniqueness
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydrazine and carboxylate groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
57699-63-5 |
|---|---|
分子式 |
C15H21N2O4- |
分子量 |
293.34 g/mol |
IUPAC名 |
N-[benzyl(3,3-dimethylbutoxycarbonyl)amino]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)9-10-21-14(20)17(16-13(18)19)11-12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3,(H,18,19)/p-1 |
InChIキー |
LUVCSBOGVJGAHP-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)CCOC(=O)N(CC1=CC=CC=C1)NC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


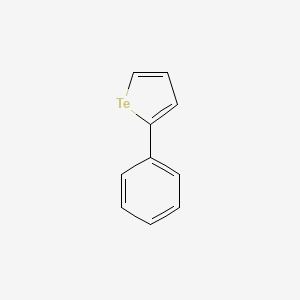
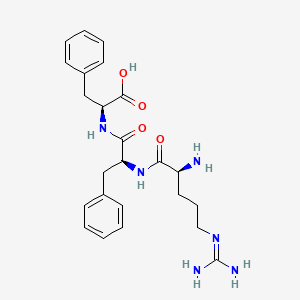

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
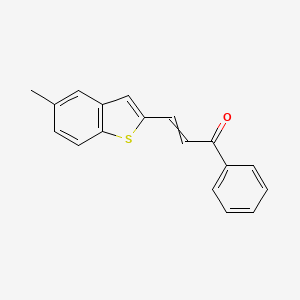
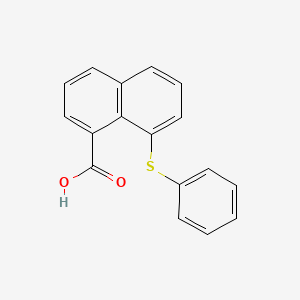

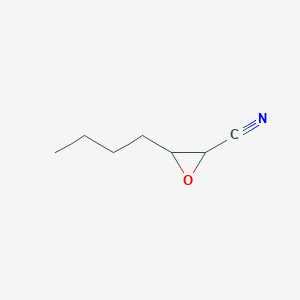
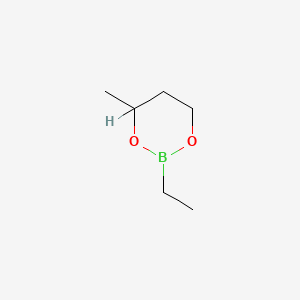
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

